REACTION_SMILES
|
[Al+3:2].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[CH3:7][O:8][c:9]1[n:10][cH:11][c:12]([CH2:15][CH2:16][C:17](=[O:18])[O:19][CH3:20])[cH:13][cH:14]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[CH3:7][O:8][c:9]1[n:10][cH:11][c:12]([CH2:15][CH2:16][CH2:17][OH:18])[cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CCc1ccc(OC)nc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(CCCO)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |